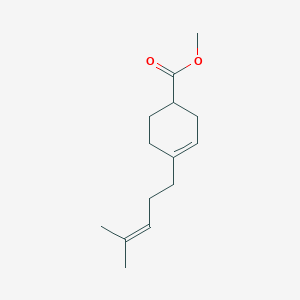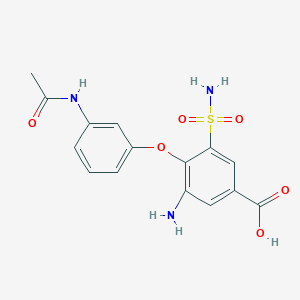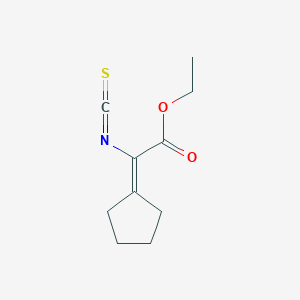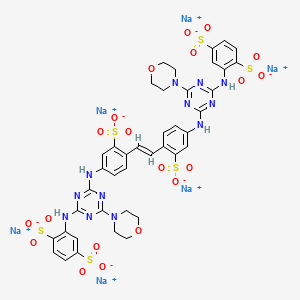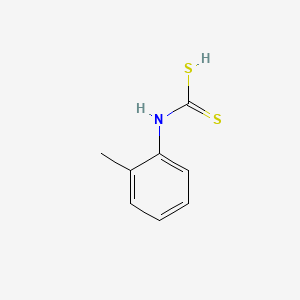
Carbamodithioic acid, (2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-methylphenyl)-, typically involves the reaction of 2-methylphenylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamodithioic acid, (2-methylphenyl)-, often involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Carbamodithioic acid, (2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of substituted dithiocarbamates .
科学的研究の応用
Carbamodithioic acid, (2-methylphenyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals, pesticides, and other industrial products.
作用機序
The mechanism of action of carbamodithioic acid, (2-methylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Carbamodithioic acid: A simpler analog with similar chemical properties.
Dithiocarbamic acid: Another related compound with a different substitution pattern.
Thiocarbamic acid: A compound with a similar structure but different functional groups.
Uniqueness
Carbamodithioic acid, (2-methylphenyl)-, is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets .
特性
CAS番号 |
45892-06-6 |
|---|---|
分子式 |
C8H9NS2 |
分子量 |
183.3 g/mol |
IUPAC名 |
(2-methylphenyl)carbamodithioic acid |
InChI |
InChI=1S/C8H9NS2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5H,1H3,(H2,9,10,11) |
InChIキー |
DMDHNFSEAIONQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


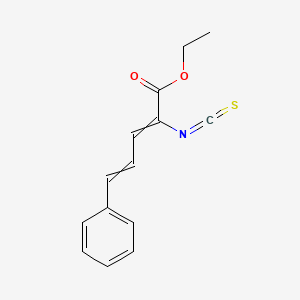


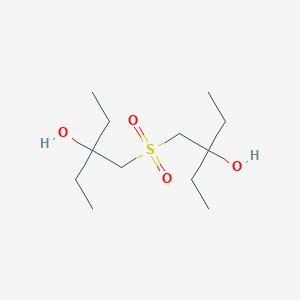
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
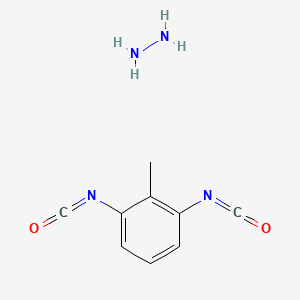

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

